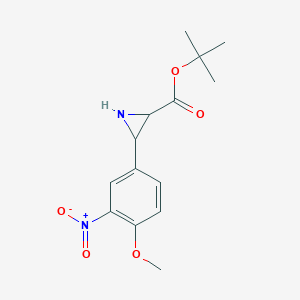

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate

Beschreibung

Tert-butyl-3-(4-Methoxy-3-nitrophenyl)aziridin-2-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C14H18N2O5 und einem Molekulargewicht von 294,30 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Aziridinrings, einer tert-Butyl-estergruppe und eines Nitrophenyl-Restes aus, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFTYSVHDNEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von Tert-butyl-3-(4-Methoxy-3-nitrophenyl)aziridin-2-carboxylat erfolgt typischerweise durch die Reaktion von Tert-butyl-3-hydroxypyrrolidin-1-carboxylat mit Methyliodid in Gegenwart von Natriumhydrid (NaH) in Tetrahydrofuran (THF) bei 0 °C. Das Reaktionsgemisch wird 18 Stunden bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten. Industrielle Produktionsverfahren können die Massensynthese und -beschaffung nach Maß umfassen, um spezifische Anforderungen zu erfüllen .

Analyse Chemischer Reaktionen

Tert-butyl-3-(4-Methoxy-3-nitrophenyl)aziridin-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um entsprechende Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Aminoderivate und substituierte Aziridine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-3-(4-Methoxy-3-nitrophenyl)aziridin-2-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Der Aziridinring kann als Elektrophil wirken und mit nukleophilen Stellen in Proteinen und Enzymen reagieren, was möglicherweise zur Hemmung spezifischer biologischer Signalwege führt.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of specific biological pathways .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl-3-(4-Methoxy-3-nitrophenyl)aziridin-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Tert-butyl-3-(4-Nitrophenyl)piperidin-1-carboxylat: Ähnlich in der Struktur, aber mit einem Piperidinring anstelle eines Aziridinrings.

Tert-butyl-3-Methoxypyrrolidin-1-carboxylat: Enthält einen Pyrrolidinring und wird als Baustein in der organischen Synthese verwendet.

3-tert-Butyl-4-methoxyphenol: Ein PROTAC-Linker mit insektizider Aktivität und Anwendungen in der Regulierung des Carcinogenstoffwechsels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.